3-n-Butoxypropionamide
Description
3-n-Butoxypropionamide (systematic name: 3-(butoxy)propanamide) is an organic compound characterized by a propionamide backbone substituted with a butoxy group (-O-C₄H₉) at the third carbon position. These compounds share a common amide functional group but differ in substituents, influencing their solubility, stability, and biological activity .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-butoxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |
InChI Key |
LUHSLKNIPILBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-n-Butoxypropionamide can be synthesized through the reaction of 3-bromopropionic acid with butanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group. The reaction can be represented as follows:
BrCH2CH2COOH+C4H9OH→C4H9OCH2CH2CONH2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-n-Butoxypropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-n-Butoxypropionamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-n-Butoxypropionamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The butoxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences among 3-n-Butoxypropionamide and its analogs:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Butoxy (-O-C₄H₉) at C3 | C₇H₁₅NO₂ | 161.20 (calculated) | Not available | Amide, Ether |
| N-Butyl-3-phenylpropionamide | Phenyl (C₆H₅) at C3, butyl (N-bound) | C₁₃H₁₉NO | 205.30 | 10264-11-6 | Amide, Aromatic, Alkyl |
| 3-Phenylpropanamide | Phenyl (C₆H₅) at C3 | C₉H₁₁NO | 149.19 | 102-93-2 | Amide, Aromatic |
| 3-Chloro-N-(3-hydroxyphenyl)propanamide | Chloro (-Cl) at C3, hydroxyphenyl (N-bound) | C₉H₁₀ClNO₂ | 215.64 | 50297-40-0 | Amide, Halogen, Phenolic -OH |
Key Observations :
Key Observations :
- Safety: N-Butyl-3-phenylpropionamide poses significant fire hazards due to HBr emission, whereas this compound’s ether group may produce less toxic byproducts (e.g., CO, NOₓ) .
- Solubility : The hydroxyl group in 3-Chloro-N-(3-hydroxyphenyl)propanamide improves water solubility compared to the butoxy or phenyl analogs .
Comparison with N-Butyl-3-phenylpropionamide :
- N-Butyl-3-phenylpropionamide is synthesized via alkylation of 3-phenylpropionamide with butyl halides, a method adaptable to this compound by substituting halides with butoxy precursors .
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